1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid

Catalog No.
S11528254
CAS No.
M.F
C16H11NO4
M. Wt
281.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthrace...

Product Name

1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid

IUPAC Name

1-(methylamino)-9,10-dioxoanthracene-2-carboxylic acid

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

InChI

InChI=1S/C16H11NO4/c1-17-13-11(16(20)21)7-6-10-12(13)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,1H3,(H,20,21)

InChI Key

FNTSHBHJZQRXCT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)O

1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid is a synthetic organic compound notable for its structural complexity and potential applications in various fields. This compound features a fused polycyclic structure typical of anthracene derivatives, characterized by the presence of two carbonyl groups (dioxo) and a methylamino substituent. Its molecular formula is C16H13NO3C_{16}H_{13}NO_3 with a molecular weight of approximately 273.28 g/mol. The compound's unique structure contributes to its reactivity and biological activity, making it a subject of interest in chemical research.

The chemical reactivity of 1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid is primarily influenced by its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the nitrogen atom.
  • Reduction Reactions: The carbonyl groups can undergo reduction to form alcohols or amines, which may alter the compound's biological properties.
  • Condensation Reactions: The carboxylic acid functionality can react with alcohols or amines to form esters or amides, respectively.

Research indicates that compounds similar to 1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives demonstrate effectiveness against bacterial strains.
  • Anticancer Activity: Certain anthracene derivatives have shown potential in inhibiting cancer cell proliferation.
  • Photodynamic Therapy

The synthesis of 1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid typically involves multi-step organic reactions:

  • Starting Material Preparation: Synthesis often begins with anthracene derivatives.
  • Formation of Dioxo Groups: This can be achieved through oxidation reactions using agents like potassium permanganate or chromic acid.
  • Introduction of Methylamino Group: The methylamino group can be introduced via reductive amination or nucleophilic substitution methods.
  • Carboxylic Acid Functionalization: Final steps may involve converting suitable intermediates into the carboxylic acid form through hydrolysis or oxidation.

1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new antimicrobial or anticancer agents.
  • Dyes and Pigments: Due to its chromophoric properties, it may be used in dye formulations.
  • Organic Electronics: Its electronic properties could be harnessed in organic semiconductor applications.

Several compounds share structural similarities with 1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Amino-9,10-dihydro-9,10-dioxoanthraceneContains amino group instead of methylaminoExhibits different biological activity profiles
3-(Methylamino)-9,10-dioxoanthracene-2-sulfonic acidSulfonic acid group presentEnhanced solubility and potential for dye applications
1-Amino-4-(methylamino)-9,10-dioxoanthraceneAdditional amino substitutionMay show different interaction dynamics with biomolecules

These compounds illustrate the diversity within anthracene derivatives and highlight the unique properties of 1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid in terms of structure and potential applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

281.06880783 g/mol

Monoisotopic Mass

281.06880783 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

Explore Compound Types